molecular formula C8H11ClIN B3027516 (S)-1-(4-iodophenyl)ethanamine hydrochloride CAS No. 1308650-40-9

(S)-1-(4-iodophenyl)ethanamine hydrochloride

Cat. No. B3027516
CAS RN: 1308650-40-9
M. Wt: 283.54
InChI Key: PZYFIOFVFANOJA-RGMNGODLSA-N
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Description

(S)-1-(4-iodophenyl)ethanamine hydrochloride, also known as (S)-IPEA hydrochloride, is an organic compound that is commonly used in scientific research. It is an amine derivative of the phenylethylamine family and is a chiral compound with a chiral center at the 4-position. This compound has a wide variety of applications in scientific research and is used as a building block in many biochemical processes.

Scientific Research Applications

Fluorescent Properties and Isomer Separation

(S)-1-(4-iodophenyl)ethanamine hydrochloride: is an intriguing compound with potential applications in fluorescence studies. Researchers have explored its properties, especially in the context of isomerization. A related study focused on aromatic-substituted tetraphenylethylene (TPE) derivatives, which exhibit aggregation-induced emission (AIE) behavior . These derivatives were synthesized and used to separate mixtures of E / Z isomers. The separation was achieved via common column chromatography, and the isomers’ fluorescent properties were systematically investigated. This research sheds light on the fundamental understanding of cis/trans isomerization and provides insights for designing functional molecules.

Neuropharmacology and Hallucinogenic Potential

The compound’s structure suggests potential neuropharmacological applications. For instance, it could be relevant in assessing hallucinogenic potential. Animal models, such as the two-lever drug discrimination procedure and the drug-induced head-twitch response (HTR) in rodents, are commonly used for this purpose . Investigating how (S)-1-(4-iodophenyl)ethanamine hydrochloride interacts with serotonin receptors and its impact on behavior could yield valuable insights.

properties

IUPAC Name

(1S)-1-(4-iodophenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYFIOFVFANOJA-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)I)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)I)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1308650-40-9
Record name Benzenemethanamine, 4-iodo-α-methyl-, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1308650-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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